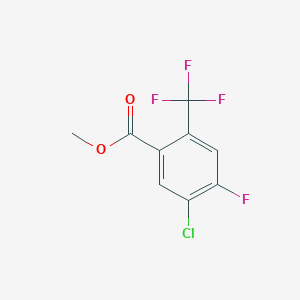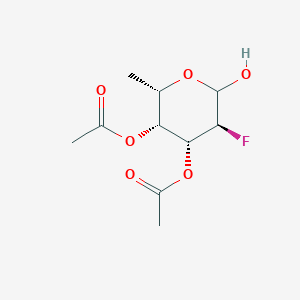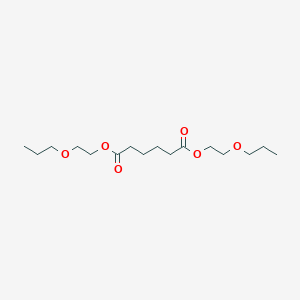
3-Bromo-5-trifluoromethylpyridine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-trifluoromethylpyridine-d3 is a deuterated derivative of 3-Bromo-5-trifluoromethylpyridine. This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the fifth position on a pyridine ring. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-trifluoromethylpyridine-d3 typically involves the halogenation of a pyridine derivative. One common method is the iodide displacement reaction, where iodobromopyridine reacts with in situ generated trifluoromethyl copper to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent any side reactions and to maintain the integrity of the deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-trifluoromethylpyridine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce aminopyridine derivatives, while coupling reactions can yield biaryl compounds.
Scientific Research Applications
3-Bromo-5-trifluoromethylpyridine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-5-trifluoromethylpyridine-d3 involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The deuterium atoms provide stability and reduce metabolic degradation, making it an ideal candidate for various applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-trifluoromethylpyridine: The non-deuterated version of the compound.
2-Bromo-5-trifluoromethylpyridine: A positional isomer with the bromine atom at the second position.
4-Chloro-3-nitropyridine: A similar pyridine derivative with different substituents
Uniqueness
3-Bromo-5-trifluoromethylpyridine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and reduced metabolic degradation. This makes it particularly valuable in NMR spectroscopy and other applications where isotopic labeling is beneficial.
Properties
IUPAC Name |
3-bromo-2,4,6-trideuterio-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H/i1D,2D,3D |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHNDVPKRVQPN-CBYSEHNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1Br)[2H])[2H])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol](/img/structure/B8180143.png)






![2-Bromo-7-phenyl-9,9'-spirobi[fluorene]](/img/structure/B8180199.png)
![3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-](/img/structure/B8180204.png)
![1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61](/img/structure/B8180210.png)




